

What is the molecular structure of calcium phosphorylcholine chloride?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Calcium phosphorylcholine chloride*

Cat. No.: *B1346022*

[Get Quote](#)

An In-depth Technical Guide to Calcium Phosphorylcholine Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological relevance of **calcium phosphorylcholine chloride**. While detailed crystallographic and nuclear magnetic resonance (NMR) structural data are not publicly available, this document synthesizes the existing chemical information, outlines detailed experimental protocols for its synthesis, and presents logical workflows for its study.

Molecular Structure and Properties

Calcium phosphorylcholine chloride is an organic salt with the chemical formula $C_5H_{13}CaClNO_4P$.^{[1][2]} It exists as a complex of the phosphorylcholine zwitterion, a calcium ion (Ca^{2+}), and a chloride ion (Cl^-).^[1] The phosphorylcholine moiety is a key structural component of phospholipids, which are fundamental to the structure and function of cellular membranes. The compound is also known to form a stable tetrahydrate, with the molecular formula $C_5H_{21}CaClNO_8P$.^[3]

Table 1: Physicochemical Properties of **Calcium Phosphorylcholine Chloride**

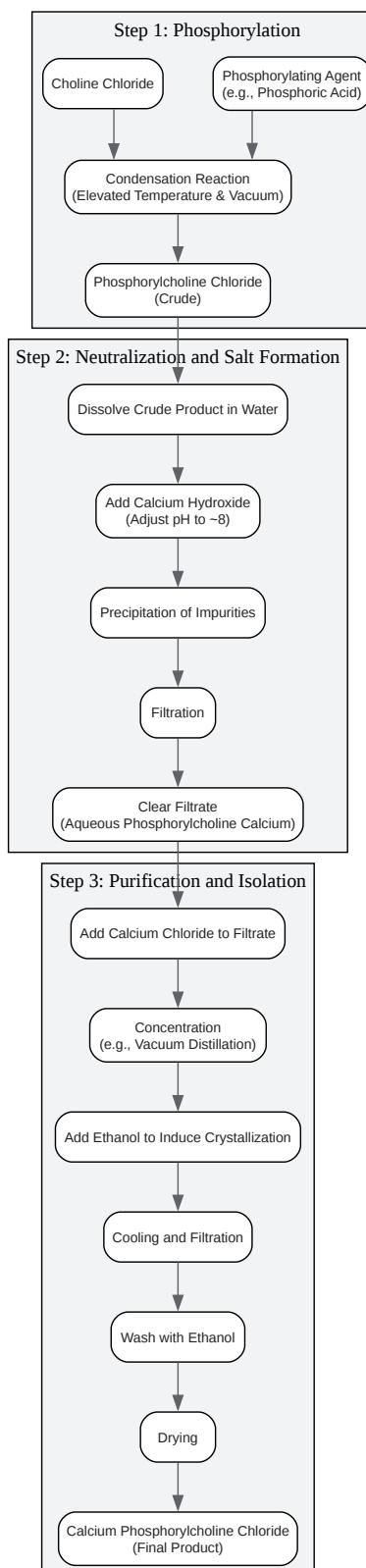
Property	Value (Anhydrous)	Value (Tetrahydrate)	Reference(s)
Molecular Formula	C ₅ H ₁₃ CaClNO ₄ P	C ₅ H ₂₁ CaClNO ₈ P	[1] [3]
Molecular Weight	257.66 g/mol	329.73 g/mol	[1] [3]
IUPAC Name	calcium;2- calcium;2- (trimethylazaniumyl)et (trimethylazaniumyl)et hyl phosphate;chloride;chloride;tet hyl phosphate;chloride;tet rahydrate	hyl	[1] [3]
CAS Number	4826-71-5	72556-74-2	[2]
Appearance	White to off-white solid/powder	White to light yellow powder	[4] [5]
Solubility	Soluble in water (100 mg/mL, clear to hazy, colorless to faintly yellow)	Soluble in water	[4]
Storage Temperature	2-8°C or under -20°C in an inert atmosphere	-20°C	[2]

Table 2: Spectroscopic and Structural Identifiers

Identifier	Value	Reference(s)
SMILES	C--INVALID-LINK-- (C)CCOP(=O)([O-])[O-].[Cl-]. [Ca+2]	[1]
InChI	InChI=1S/C5H14NO4P.Ca.CIH /c1-6(2,3)4-5-10-11(7,8)9;/h4- 5H2,1-3H3, (H-,7,8,9);;1H/q;+2;/p-2	[1]
InChIKey	ICVPTJCCKTXCDT- UHFFFAOYSA-L	[1]

While specific bond lengths and angles from X-ray crystallography are not available in the public domain, the fundamental structure consists of the phosphorylcholine cation, the calcium dication, and the chloride anion. The interaction between the negatively charged phosphate group of phosphorylcholine and the positively charged calcium ion is a key feature of its structure.

Experimental Protocols: Synthesis of Calcium Phosphorylcholine Chloride


The synthesis of **calcium phosphorylcholine chloride** has been detailed in several patents. The following is a generalized protocol based on these sources.

2.1. Materials and Reagents

- Choline chloride
- Phosphorylating agent (e.g., phosphoric acid, polyphosphoric acid)
- Calcium hydroxide
- Calcium chloride
- Alum (optional, as a precipitating aid)
- Ethanol
- Water (deionized or distilled)
- Reaction vessel with temperature and pressure control
- Filtration apparatus
- Drying oven

2.2. Synthesis Procedure

The synthesis is typically a multi-step process involving phosphorylation of choline chloride followed by salt formation and purification.

[Click to download full resolution via product page](#)**Caption:** Generalized workflow for the synthesis of **calcium phosphorylcholine chloride**.

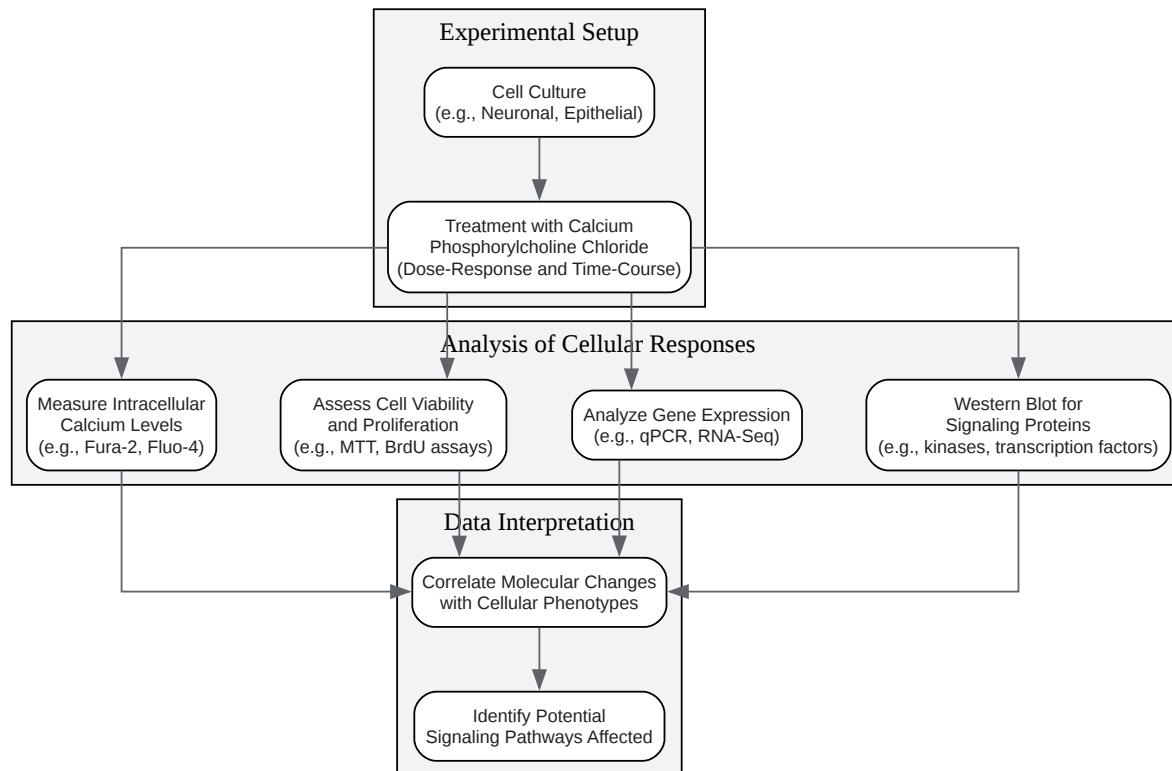
Protocol Details:

- **Phosphorylation of Choline Chloride:** Choline chloride is reacted with an excess of a phosphorylating agent, such as phosphoric acid. This condensation reaction is typically carried out under vacuum at an elevated temperature (e.g., 70-120°C) for several hours to drive the reaction to completion by removing water.[6]
- **Neutralization and Formation of the Calcium Salt:** The crude phosphorylcholine chloride is dissolved in water. Calcium hydroxide is then added to neutralize the excess acid and to form the calcium salt of phosphorylcholine. The pH is carefully adjusted to be slightly alkaline (around 8) to ensure complete reaction and precipitation of insoluble byproducts.[6]
- **Purification:** The reaction mixture is filtered to remove any precipitated impurities. Calcium chloride is then added to the clear filtrate. The solution is concentrated, often under reduced pressure, until precipitation of the product begins.
- **Crystallization and Isolation:** Ethanol is added to the concentrated solution to induce crystallization of the **calcium phosphorylcholine chloride**. The mixture is then cooled to a low temperature (e.g., -5°C) to maximize the yield of the crystalline product. The crystals are collected by filtration, washed with cold ethanol to remove any remaining impurities, and then dried under vacuum to yield the final product.[6]

Biological Significance and Potential Signaling Roles

While specific signaling pathways directly initiated by extracellular **calcium phosphorylcholine chloride** are not well-documented, the individual components—calcium and phosphorylcholine—are integral to cellular signaling and structure.

Phosphorylcholine: As a head group of phosphatidylcholine, the most abundant phospholipid in eukaryotic cell membranes, phosphorylcholine is crucial for membrane integrity and fluidity. It also plays a role in cell signaling, inflammation, and apoptosis.


Calcium: Calcium ions (Ca^{2+}) are ubiquitous second messengers involved in a vast array of cellular processes, including muscle contraction, neurotransmitter release, gene expression,

and cell proliferation.^[7] Intracellular calcium levels are tightly regulated, and transient increases in cytosolic calcium concentration trigger downstream signaling cascades.

Given its composition, it is plausible that **calcium phosphorylcholine chloride** could influence cellular processes by:

- Serving as a source of extracellular calcium: Alterations in extracellular calcium can impact numerous signaling pathways, including those involving G-protein coupled receptors and ion channels.
- Modulating membrane composition: As a precursor or source of phosphorylcholine, it could potentially influence the synthesis of phospholipids, thereby affecting membrane properties and the function of membrane-bound proteins.

The following diagram illustrates a generalized experimental workflow to investigate the effects of an exogenous compound like **calcium phosphorylcholine chloride** on a generic cellular signaling pathway.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for studying the cellular effects of **calcium phosphorylcholine chloride**.

Conclusion

Calcium phosphorylcholine chloride is a compound of interest due to its relationship with fundamental biological molecules. While a detailed, experimentally determined three-dimensional structure is not currently available in public databases, its chemical identity and synthesis are well-established. This guide provides researchers and drug development professionals with a solid foundation for understanding and working with this molecule, from its

basic properties to detailed synthetic protocols and a framework for investigating its potential biological activities. Further research is warranted to elucidate its precise molecular structure and to explore its specific roles in cellular signaling and physiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium phosphorylcholine | C5H13CaClNO4P | CID 20968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Calcium phosphorylcholine chloride | 4826-71-5 [chemicalbook.com]
- 3. Calcium phosphorylcholine chloride tetrahydrate | C5H21CaClNO8P | CID 16219816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Calcium phosphorylcholine chloride [myskinrecipes.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. CN103694271A - Preparation method of calcium phosphorylcholine chloride - Google Patents [patents.google.com]
- 7. Fundamentals of Cellular Calcium Signaling: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the molecular structure of calcium phosphorylcholine chloride?]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346022#what-is-the-molecular-structure-of-calcium-phosphorylcholine-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com